

Application Notes and Protocols for the Intraperitoneal Injection of VU0152100

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Compound of Interest

Compound Name: VU0152100

Cat. No.: B1683575

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Introduction

VU0152100 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR)[1][2][3][4]. As a research compound, it is instrumental in studying the role of the M4 receptor in various physiological and pathological processes, particularly within the central nervous system. The M4 receptor, a G protein-coupled receptor (GPCR), is a key target in neuroscience research, implicated in conditions such as schizophrenia and Parkinson's disease due to its role in modulating dopaminergic activity[1].

These application notes provide detailed protocols for the preparation of **VU0152100** for in vivo studies involving intraperitoneal (IP) injection, a common administration route for systemic delivery in preclinical animal models.

Physicochemical and Solubility Data

VU0152100 is a solid, crystalline compound.[2] Successful preparation for intraperitoneal injection hinges on its solubility characteristics. The following table summarizes key quantitative data for **VU0152100**.

Parameter	Value	Source
Molecular Weight	341.4 g/mol	[1][2]
Form	Crystalline Solid	[1][2]
Purity	≥98%	[2][5]
Solubility in DMSO	≥ 30 mg/mL (up to 100 mM)	[1][2][5]
Solubility in DMF	30 mg/mL	[2]
Solubility in Ethanol	10 mM	[1]
Aqueous Solubility	Poor (0.14 mg/mL in 1:6 DMSO:PBS)	[2]

Experimental Protocols

Due to its poor aqueous solubility, **VU0152100** requires a specific vehicle for systemic administration. The following protocols are based on established methods for preparing **VU0152100** for in vivo use.[6][7] It is highly recommended to prepare the dosing solution fresh on the day of the experiment.[6]

Protocol 1: Tween 80-Based Vehicle

This protocol is adapted from studies where **VU0152100** was successfully used in rats to reverse amphetamine-induced hyperlocomotion.[7]

3.1.1 Materials and Equipment

- **VU0152100** powder
- Tween 80
- Sterile, double-deionized water
- 1 N Sodium Hydroxide (NaOH)
- Sterile conical tubes (15 mL or 50 mL)

- Analytical balance
- Sonicator (bath or probe)
- pH meter
- Sterile syringes and needles
- Vortex mixer

3.1.2 Step-by-Step Preparation Procedure

- Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the desired dose and injection volume (e.g., 1.0 mL/kg)[7].
 - Example Calculation for a 56.6 mg/kg dose:
 - For a 250g rat receiving a 1 mL/kg injection, the volume is 0.25 mL.
 - The required drug amount per rat is $0.25 \text{ kg} * 56.6 \text{ mg/kg} = 14.15 \text{ mg}$.
 - If preparing 10 mL of solution (enough for multiple animals plus overage), the concentration is 56.6 mg/mL. Total **VU0152100** needed: $10 \text{ mL} * 56.6 \text{ mg/mL} = 566 \text{ mg}$.
- Prepare the Vehicle: In a sterile conical tube, prepare a 10% Tween 80 solution in double-deionized water. For 10 mL of vehicle, add 1 mL of Tween 80 to 9 mL of water.
- Dissolve **VU0152100**: Weigh the calculated amount of **VU0152100** powder and add it to the vehicle.
- Homogenize the Solution: Vortex the mixture vigorously. Sonicate the solution until the compound is fully dissolved and the solution is homogenous.[7] For compounds like **VU0152100**, jet-milling to create uniform nanoparticles prior to formulation can improve homogeneity, though sonication is often sufficient for laboratory-scale preparations.[7]
- Adjust pH: Check the pH of the solution and carefully adjust it to approximately 7.0 using 1 N NaOH.[7]

- Final Preparation: Ensure the final solution is clear and free of particulates before drawing it into syringes for injection.

Protocol 2: Multi-Component Vehicle (with DMSO & PEG300)

This formulation provides an alternative for achieving a clear solution, particularly for compounds that are challenging to dissolve.^[6]

3.2.1 Materials and Equipment

- **VU0152100** powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile conical tubes
- Analytical balance
- Vortex mixer
- Heating block or water bath and/or sonicator (optional)

3.2.2 Step-by-Step Preparation Procedure

- Calculate Required Amounts: Determine the necessary concentration and total volume as described in Protocol 1. This vehicle has been shown to achieve a solubility of at least 2.5 mg/mL.^[6]
- Prepare the Vehicle Cocktail: The final formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.^[6] It is crucial to add the solvents sequentially.

- Dissolve **VU0152100** in DMSO: Add the calculated amount of **VU0152100** powder to the required volume of DMSO (10% of the final volume). Vortex until fully dissolved.
- Add Co-solvents: Sequentially add the PEG300 (40% of final volume) and Tween-80 (5% of final volume), mixing thoroughly after each addition.
- Add Saline: Add the final volume of sterile saline (45% of final volume) and vortex until the solution is clear and homogenous.
- Aid Dissolution (if necessary): If precipitation or phase separation occurs, gentle heating and/or sonication can be used to facilitate dissolution.[6]
- Final Preparation: Allow the solution to return to room temperature and ensure it is clear before administration.

Intraperitoneal Injection Procedure (Rodents)

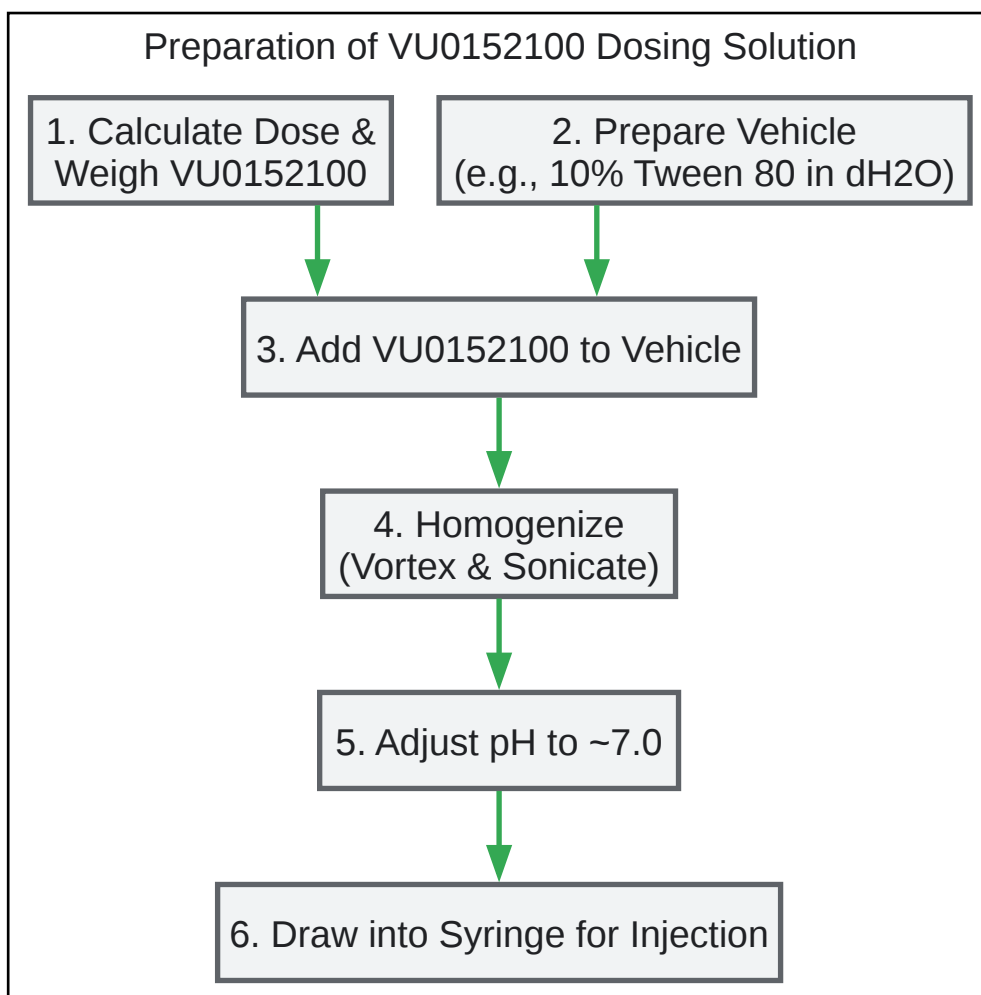
This is a general guide. All procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).

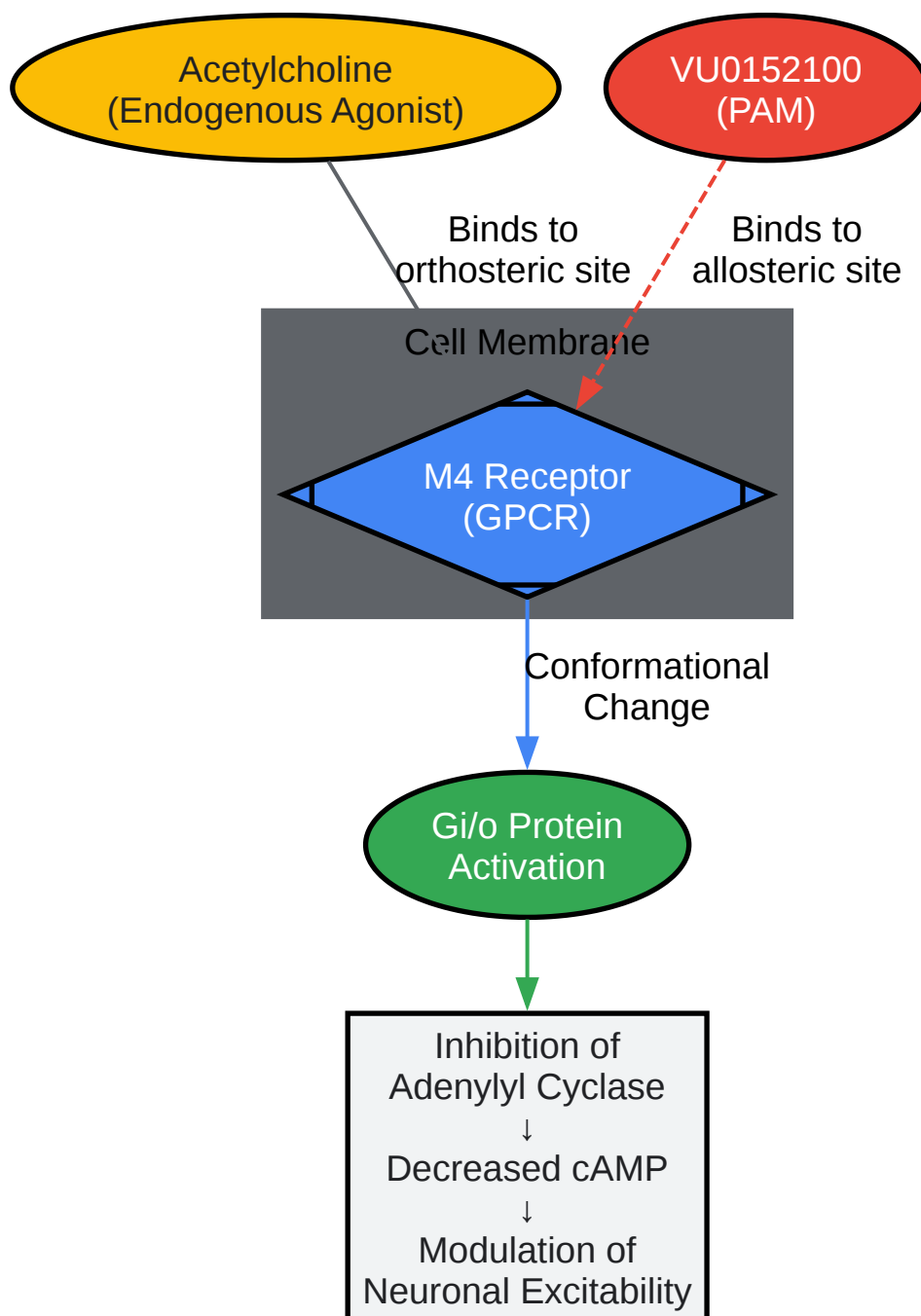
- Animal Restraint: Properly restrain the mouse or rat. For rats, a two-person technique is often preferred.[8] The animal should be positioned so that its head is tilted downward, allowing the abdominal organs to shift cranially.[9]
- Locate Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[8][9]
- Injection: Using an appropriately sized sterile needle (e.g., 23-25g for rats, 25-27g for mice), insert the needle at a 30-45 degree angle into the peritoneal cavity.[8][9]
- Aspirate: Gently pull back on the syringe plunger to ensure no fluid (urine, blood, intestinal contents) is drawn into the syringe. If fluid is present, withdraw the needle and reinject at a different site with a fresh needle and syringe.
- Administer Compound: Inject the solution slowly and smoothly. The maximum recommended injection volume is typically 10 mL/kg.[8]

- **Withdraw and Monitor:** Withdraw the needle and return the animal to its cage. Monitor the animal for any signs of distress or adverse reactions.^[8]

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for preparing **VU0152100** and its molecular mechanism of action.





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